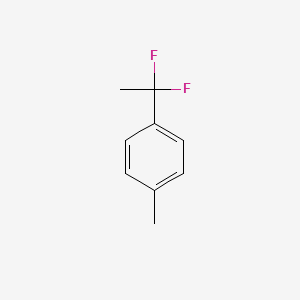

1-(1,1-Difluoroethyl)-4-methylbenzene

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak: m/z 156.07 (C₉H₁₀F₂⁺).

- Fragmentation pathways: Loss of CH₂F₂ (m/z 105) and subsequent ring decomposition.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G+(d) level reveal:

| Parameter | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Electrostatic Potential | Negative charge localized on F |

The difluoroethyl group reduces electron density on the benzene ring, lowering the HOMO energy and increasing electrophilic substitution barriers. Mulliken population analysis confirms significant charge transfer from the aromatic system to the fluorine atoms.

Properties

IUPAC Name |

1-(1,1-difluoroethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2/c1-7-3-5-8(6-4-7)9(2,10)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMYSHCXLYKTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nickel-Catalyzed Difluoroethylation of Arylboronic Acids

Overview:

This method employs a nickel-catalyzed cross-coupling reaction between arylboronic acids and difluoroalkyl halides, notably 1,1-difluoroethyl chloride, as the difluoroethylating reagent. This approach is highly regarded for its efficiency, selectivity, and scalability.

Reaction Conditions and Optimization:

- Catalyst: Nickel complexes such as NiCl₂(PPh₃)₂ or NiCl₂·dppe are commonly used at loadings of 3–7 mol%.

- Ligands: Phosphine ligands like triphenylphosphine (PPh₃) or bipyridine derivatives are employed to enhance catalytic activity.

- Reagents: 1,1-Difluoroethyl chloride (CH₃CF₂Cl) serves as the key difluoroalkyl donor, prepared via fluorination of chlorinated precursors.

- Base: Potassium carbonate (K₂CO₃) is the preferred base, typically used in excess (2–4 equivalents).

- Solvent: Dimethoxyethane (DME) is the solvent of choice due to its stability and ability to dissolve all reagents effectively.

- Temperature & Time: Reactions are optimized at 110–130°C over 5–12 hours to maximize yield.

Arylboronic acid + 1,1-Difluoroethyl chloride → 1-(1,1-Difluoroethyl)-arylbenzene

- Optimization studies indicate that the use of DMAP as an additive significantly enhances yield, reaching up to 61%.

- The catalyst loading and ligand ratio are critical for efficiency, with optimal yields observed at a 3/3 mol% ratio of nickel to ligand.

Synthesis of Difluoroalkylating Reagents

Preparation of 1,1-Difluoroethyl Chloride (CH₃CF₂Cl):

- Method: Fluorination of chlorinated aromatic or aliphatic precursors using Olah’s reagent (HF-pyridine complex) or Seyferth’s reagent (Ph-Hg-CF₃) for high specificity.

- Procedure:

- Reactants are carefully controlled at low temperatures (~15°C) to prevent side reactions.

- The fluorinated product is purified via distillation, achieving purity levels exceeding 95% as confirmed by NMR spectroscopy.

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Fluorination with Olah’s reagent | PhCl + HF-pyridine | 15–20°C, 10h | >95% purity | Controlled addition, distillation |

| Seyferth’s reagent addition | 1-phenyl-2-methylcyclobutene + Seyferth’s reagent | Reflux 24h | Variable | Temperamental, requires pure starting material |

Alternative Methods and Considerations

Direct Difluoroethylation via Carbene Addition:

Difluorocarbene generated in situ can be added to aromatic rings or precursors, though this method is less common for large-scale synthesis due to its complexity and the need for specialized reagents.One-Pot Multi-Step Synthesis:

Combining fluorination and subsequent aromatic substitution in a single vessel can improve efficiency but requires precise control over reaction parameters.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Catalyst / Reagent | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Nickel-Catalyzed Cross-Coupling | Arylboronic acids + CH₃CF₂Cl | NiCl₂(PPh₃)₂, K₂CO₃ | 110–130°C, 5–12h | Up to 70% | Widely used, scalable |

| Fluorination of Precursors | Aromatic chlorides | Olah’s reagent | 15–20°C, 10h | >95% purity | Requires careful handling |

| Difluorocarbene Addition | Cyclobutene derivatives | Difluorocarbene source | Reflux, 24h | Variable | Temperamental, less scalable |

Chemical Reactions Analysis

1-(1,1-Difluoroethyl)-4-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.

Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(1,1-Difluoroethyl)-4-methylbenzene is primarily utilized in the design and synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents. The difluoroethyl group can confer unique biological activities, potentially enhancing the efficacy of drugs targeting specific diseases.

Case Studies :

- In a study focused on drug development, derivatives of this compound were synthesized to evaluate their biological activity against cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against specific types of cancer cells .

Agrochemicals

The compound has applications in the agrochemical industry, particularly as an intermediate in the synthesis of herbicides and pesticides. The difluoroethyl group may improve the stability and effectiveness of these compounds.

Research Findings :

- Research has shown that incorporating difluoroethyl groups into herbicides can enhance their selectivity and reduce phytotoxicity on non-target plants .

Materials Science

In materials science, this compound is explored for its potential use in developing specialty polymers and coatings. The unique properties imparted by the difluoroethyl group can lead to materials with improved chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 1-(1,1-Difluoroethyl)-4-methylbenzene exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can influence the electronic and steric properties of the compound, affecting its binding affinity and activity. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects: Difluoroethyl vs. Alkyl Groups

- 1-(1,1-Dimethylethyl)-4-methylbenzene (p-tert-Butyltoluene) : Replacing the difluoroethyl group with a tert-butyl group (as in and ) increases steric bulk but removes fluorine's electron-withdrawing effects. The tert-butyl group enhances hydrophobicity (logP ~4.5), whereas the difluoroethyl group reduces lipophilicity due to C-F bond polarization .

- 1-(2-Bromoethoxy)-4-methylbenzene : The bromoethoxy substituent () introduces higher polarity (boiling point 107–108°C at 8 mmHg) compared to the difluoroethyl analog, which likely has a lower boiling point due to reduced molecular weight and weaker intermolecular forces .

Fluorine Positional Isomerism

- 4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene (): The additional fluorine at the 2-position creates ortho-para-directing effects, altering electrophilic substitution patterns. This isomer may exhibit higher dipole moments and distinct NMR chemical shifts (e.g., ¹⁹F NMR splitting) compared to the mono-fluorinated parent compound .

- 2-(1,1-Difluoroethyl)-1-fluoro-4-methylbenzene (): The meta-fluorine placement could reduce symmetry, affecting crystallinity and melting points relative to the para-substituted derivative .

Electron-Withdrawing vs. Electron-Donating Groups

- 1-(1,1-Difluoroethyl)-4-nitrobenzene (): The nitro group intensifies electron withdrawal, lowering the LUMO energy and increasing reactivity toward nucleophilic attack. This contrasts with the methyl group in the target compound, which donates electrons via hyperconjugation, stabilizing the ring .

Physicochemical Properties and Spectral Data

Biological Activity

1-(1,1-Difluoroethyl)-4-methylbenzene, also known as 4-methyl-1-(1,1-difluoroethyl)benzene, is an aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10F2

- Molecular Weight : 168.18 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 200 °C

- LogP : 3.5

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within biological systems. The difluoroethyl substituent enhances the compound's binding affinity to various enzymes and receptors, influencing their activity. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may disrupt normal physiological functions.

- Modulation of Receptor Function : It can alter the function of receptors, potentially leading to therapeutic effects in various diseases.

Case Studies and Research Findings

-

Urea Transport Inhibition :

- A study demonstrated that this compound inhibits the human urea transporter (UT-B), which plays a critical role in the urea cycle. This inhibition can disrupt normal urea transport and affect water balance in biological systems.

-

Cytochrome P450 Interaction :

- Research indicates that this compound interacts with cytochrome P450 enzymes, influencing the metabolism of various xenobiotics. This interaction suggests potential implications for drug metabolism and detoxification processes.

- Antimicrobial Properties :

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Inhibits UT-B; interacts with Cytochrome P450 | Enzyme inhibition; receptor modulation |

| 1-(2,2-Difluoroethyl)-3-methylbenzene | Similar effects on UT-B; broader enzyme interactions | Enzyme inhibition; altered metabolism |

| 4-Methylbenzyl alcohol | Limited biological activity | Weak enzyme interaction |

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable building block in drug design and synthesis:

- Pharmaceutical Development : The compound's ability to modulate biological activity positions it as a candidate for developing new therapeutics targeting metabolic disorders.

- Material Science : Its chemical stability and reactivity are beneficial for creating advanced materials with specific properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(1,1-Difluoroethyl)-4-methylbenzene, and how do reaction conditions influence yield?

- Answer : The compound is synthesized via base-catalyzed reactions, often using sodium hydroxide or potassium carbonate in polar aprotic solvents like DMSO or acetonitrile. For example, halogenation of precursor aryl ethers (e.g., 4-methylphenol derivatives) with chlorodifluoromethane under controlled temperature (60–80°C) yields fluorinated intermediates. Optimization of solvent choice and base strength is critical to minimize side reactions (e.g., over-halogenation) .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

- Answer :

- NMR Spectroscopy : NMR identifies fluorine environments, while NMR resolves methyl and aromatic proton signals.

- X-ray Crystallography : Determines bond lengths and angles, particularly the C-F bond distortion in the difluoroethyl group.

- Mass Spectrometry (HRMS) : Confirms molecular weight (154.16 g/mol) and fragmentation patterns .

Q. How does the difluoroethyl group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

- Answer : The electron-withdrawing nature of the CFCH group deactivates the benzene ring, directing EAS to the para position relative to the methyl group. Competitive fluorination studies show reduced reactivity compared to non-fluorinated analogs, requiring harsher conditions (e.g., HNO/HSO at 0–5°C) for nitration .

Advanced Research Questions

Q. What strategies resolve contradictory data on the compound’s biological activity across different studies?

- Answer : Discrepancies in antimicrobial assays (e.g., against S. aureus) often arise from variations in solvent systems (DMSO vs. aqueous buffers) or bacterial strain susceptibility. Meta-analyses combining dose-response curves and standardized MIC (Minimum Inhibitory Concentration) protocols are recommended. Cross-validation with fluorinated analogs (e.g., 4-(1,1-Difluoroethyl)piperidine derivatives) can isolate structural contributors to activity .

Q. How can computational modeling predict the environmental fate of this compound in aquatic systems?

- Answer : Density Functional Theory (DFT) calculates hydrolysis pathways, revealing slow degradation in neutral water (half-life >100 days) but rapid cleavage under alkaline conditions (pH >10). QSAR models correlate logP (2.8) with bioaccumulation potential in aquatic organisms, validated by HPLC-MS analysis of sediment samples .

Q. What mechanistic insights explain the compound’s role in Suzuki-Miyaura cross-coupling reactions?

- Answer : As a boronic acid precursor (e.g., 4-(1,1-Difluoroethyl)phenylboronic acid), the compound’s steric bulk slows transmetalation but enhances regioselectivity. Kinetic studies using NMR show Pd(0) intermediates stabilize the difluoroethyl group, enabling aryl-aryl bond formation at 80°C with Pd(PPh) catalysts .

Q. How do structural modifications (e.g., replacing methyl with methoxy) alter its pharmacokinetic properties?

- Answer : Methoxy substitution increases hydrophilicity (logP reduction from 2.8 to 1.9) and metabolic stability in liver microsome assays. Comparative CYP450 inhibition studies (e.g., CYP3A4) highlight the methyl group’s role in reducing enzyme binding, critical for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.